tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Bases: Such as triethylamine, used in the synthesis of the carbamate.
Major Products Formed:
Free Amine: Formed after deprotection of the Boc group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate is widely used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine and carbon dioxide .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Used for similar purposes but requires different deprotection conditions.
Methyl carbamate: Less commonly used due to its lower stability.
Uniqueness: tert-Butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
1194973-97-1 |
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Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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